Amiton

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Amiton is an organophosphate compound, specifically classified as an organothiophosphate, with the chemical formula . It was originally developed as a pesticide and later recognized for its high toxicity, leading to its classification under the Chemical Weapons Convention. Amiton acts primarily as a cholinesterase inhibitor, disrupting normal neurotransmission by preventing the breakdown of acetylcholine, which can lead to severe physiological effects and potentially fatal outcomes upon exposure .

- Hydrolysis: Amiton can hydrolyze in the presence of water, although this reaction is not rapid. The hydrolysis products may include less toxic compounds but can still pose environmental risks .

- Thiono-Thiol Isomerization: Amiton is capable of undergoing thiono-thiol isomerization, a reaction that alters its structure and potentially its toxicity. This process has been studied to understand its kinetics and mechanisms better .

- Decomposition: Upon heating, Amiton can decompose, releasing toxic fumes such as nitrogen oxides, phosphorus oxides, and sulfur oxides .

The biological activity of Amiton is primarily characterized by its potent inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine at synapses, resulting in overstimulation of muscles and glands. Symptoms of exposure include:

- Sweating

- Muscle spasms

- Seizures

- Respiratory distress

- Potentially fatal outcomes if not treated promptly .

Amiton's toxicity is significantly higher than many other organophosphates, making it a concern for both agricultural use and potential misuse as a chemical warfare agent .

The synthesis of Amiton involves several steps:

- Formation of Phosphoryl Chloride: The initial step typically involves the preparation of phosphoryl chloride.

- Coupling Reaction: This phosphoryl chloride is then reacted with an appropriate amino alcohol in its enolate form to yield Amiton. This method allows for the production of various derivatives by altering the substituents on the nitrogen and phosphorus atoms .

- Characterization: Following synthesis, the compound is characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry to confirm its structure and purity .

Studies on Amiton have focused on its interactions with biological systems, particularly regarding cholinesterase inhibition. Research indicates that Amiton's interaction with acetylcholinesterase is irreversible at typical exposure levels, which underscores its high toxicity compared to other similar compounds. Additionally, interactions with reducing agents can lead to the formation of toxic phosphine gas .

Research has also explored the environmental persistence of Amiton and its ability to enter biological systems through dermal exposure, raising concerns about both human health and ecological impacts .

Amiton shares structural similarities with other organophosphate compounds but is unique in its high toxicity profile. Below are some comparable compounds:

| Compound Name | Chemical Formula | Toxicity Level | Primary Use |

|---|---|---|---|

| VX | C11H26N2O2PS | Extremely High | Chemical warfare agent |

| Sarin | C4H10FO2P | Extremely High | Nerve agent |

| Parathion | C10H14N O5P | High | Insecticide |

| Malathion | C10H19O6PS | Moderate | Insecticide |

Uniqueness of Amiton

Amiton's uniqueness lies in its specific structural features that confer higher toxicity compared to other organophosphates like malathion or parathion. Its ability to undergo thiono-thiol isomerization adds complexity to its chemical behavior and potential effects on biological systems. Furthermore, it has been classified under Schedule 2 of the Chemical Weapons Convention due to its potential use as a chemical weapon, which distinguishes it from more commonly used agricultural pesticides .

Molecular Formula and Weight

Amiton possesses the molecular formula C₁₀H₂₄NO₃PS, representing a complex organophosphorus compound with distinct structural elements [1] [3]. The compound exhibits a molecular weight of 269.34 grams per mole, which has been consistently reported across multiple authoritative chemical databases [1] [23] [24]. The precise monoisotopic mass of amiton is calculated to be 269.12091 atomic mass units, providing the exact mass measurement used in high-resolution mass spectrometry applications [4] [25].

The elemental composition of amiton demonstrates a balanced distribution of organic and inorganic components. Carbon contributes the largest mass percentage at 44.59%, followed by oxygen at 17.82%, sulfur at 11.91%, phosphorus at 11.50%, hydrogen at 8.98%, and nitrogen at 5.20% [23]. This composition reflects the compound's dual nature as both an organophosphate and organothiophosphate, incorporating essential heteroatoms that define its chemical reactivity and biological activity.

| Element | Symbol | Count | Atomic Weight | Mass Contribution (g/mol) | Percentage by Mass (%) |

|---|---|---|---|---|---|

| Carbon | C | 10 | 12.011 | 120.11 | 44.59 |

| Hydrogen | H | 24 | 1.008 | 24.192 | 8.98 |

| Nitrogen | N | 1 | 14.007 | 14.007 | 5.20 |

| Oxygen | O | 3 | 15.999 | 47.997 | 17.82 |

| Phosphorus | P | 1 | 30.974 | 30.974 | 11.50 |

| Sulfur | S | 1 | 32.066 | 32.066 | 11.91 |

Structural Characteristics

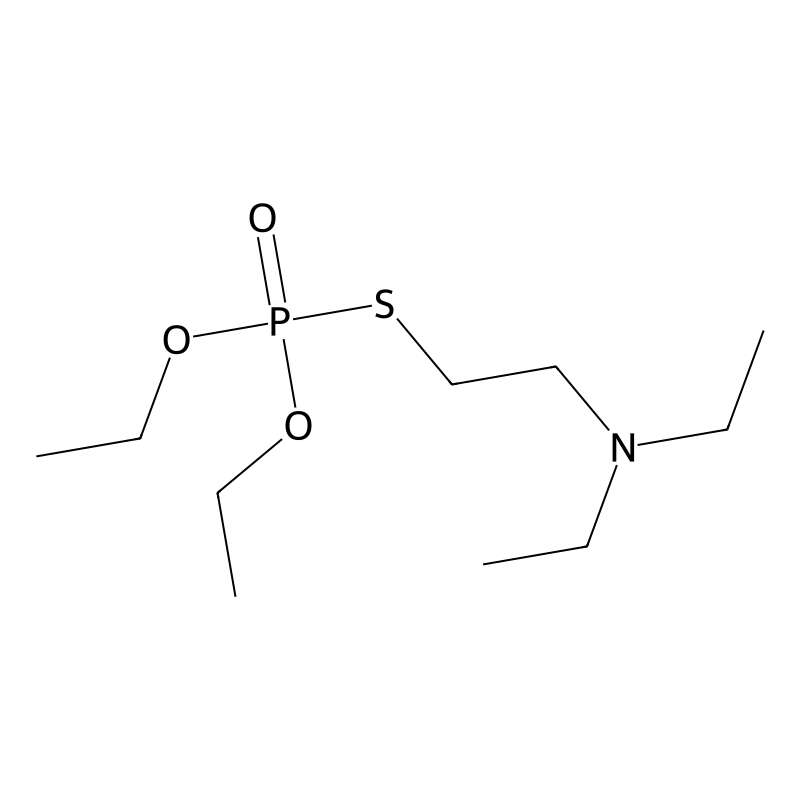

Amiton exhibits a characteristic organothiophosphate structure centered around a pentavalent phosphorus atom in the plus five oxidation state [2] [16]. The phosphorus center forms a tetrahedral coordination geometry with four substituents: two ethoxy groups (diethyl phosphate moiety), one sulfur atom (creating the thiophosphate functionality), and one diethylaminoethyl group attached through a sulfur bridge [1] [3].

The structural framework can be systematically analyzed through its constituent components. The central phosphorothioate group contains a phosphorus-sulfur double bond (P=S), which distinguishes amiton from standard phosphate esters and contributes to its enhanced biological activity [19] [22]. The two ethoxy groups attached directly to phosphorus provide the diethyl phosphate backbone, while the diethylaminoethyl substituent is linked through a sulfur-carbon bond to the phosphorus center [1] [9].

The compound's structural representation through various chemical notation systems provides comprehensive identification. The Simplified Molecular Input Line Entry System notation is expressed as P(SCCN(CC)CC)(OCC)(OCC)=O, while the International Chemical Identifier string reads InChI=1S/C10H24NO3PS/c1-5-11(6-2)9-10-16-15(12,13-7-3)14-8-4/h5-10H2,1-4H3 [3] [4]. The corresponding International Chemical Identifier Key, PJISLFCKHOHLLP-UHFFFAOYSA-N, serves as a unique molecular identifier for database searches and chemical informatics applications [3] [4].

Chemical Nomenclature and Synonyms

The systematic nomenclature of amiton follows International Union of Pure and Applied Chemistry conventions, with the complete chemical name being 2-diethoxyphosphorylsulfanyl-N,N-diethylethanamine [1] [25]. Alternative systematic names include O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothioate and S-[2-(diethylamino)ethyl] O,O-diethyl phosphorothioate, which emphasize different aspects of the molecular connectivity [1] [9].

The compound is recognized under numerous synonyms and trade names reflecting its historical development and various applications. Common designations include Metramac, Inferno, Metram, Chipman 6200, and Rhodia-6200, representing commercial formulations developed during its pesticide applications [1]. The military designation VG identifies amiton as the first member of the V-series nerve agents, while alternative names such as Tetram and R-5158 reflect different research and development programs [2] [9].

Chemical registry systems assign specific identifiers to amiton for regulatory and database purposes. The Chemical Abstracts Service Registry Number 78-53-5 serves as the primary identifier, while the Unique Ingredient Identifier 7SD1SH009V is used in pharmaceutical and regulatory contexts [1] [3]. Additional identifiers include the Data Systems Technology Substance Identifier DTXSID6058184 and the Nikkaji Number J5.507G for Japanese chemical databases [1].

Structural Comparison with Related Organophosphates

Amiton shares fundamental structural characteristics with other organophosphorus compounds while exhibiting distinctive features that define its unique chemical and biological properties [16] [18]. The comparative analysis reveals significant similarities and differences among related organophosphates, particularly within the nerve agent and pesticide classifications.

The V-series nerve agents, including VX and Russian VX, demonstrate the closest structural relationship to amiton [2] [7]. All three compounds feature the characteristic diethylaminoethyl side chain attached through a sulfur linkage to the phosphorus center, creating the defining structural motif of V-series agents [2] [40]. However, subtle differences in the phosphorus substitution pattern distinguish these compounds. While amiton contains two ethoxy groups directly attached to phosphorus, VX incorporates a methyl group and an ethoxy group, and Russian VX features a methyl group and an isobutoxy group [2] [40].

Comparison with G-series nerve agents reveals more substantial structural differences [7] [28]. Sarin and tabun lack the sulfur-containing side chain characteristic of V-series compounds and instead feature different leaving groups and alkyl substitution patterns [7] [28]. Sarin contains a fluoride leaving group and isopropyl substitution, while tabun incorporates a cyanide leaving group and dimethylamino functionality [7] [28].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Phosphorus Oxidation State | Sulfur Substitution | Chemical Class |

|---|---|---|---|---|---|

| Amiton | C₁₀H₂₄NO₃PS | 269.34 | +5 | P=S (thiono) | Organothiophosphate |

| VX | C₁₁H₂₆NO₂PS | 267.37 | +5 | P=S (thiono) | V-series nerve agent |

| Russian VX | C₁₁H₂₆NO₂PS | 267.37 | +5 | P=S (thiono) | V-series nerve agent |

| Sarin | C₄H₁₀FO₂P | 140.09 | +5 | None | G-series nerve agent |

| Tabun | C₅H₁₁N₂O₂P | 162.13 | +5 | None | G-series nerve agent |

| Parathion | C₁₀H₁₄NO₅PS | 291.26 | +5 | P=S (thiono) | Organothiophosphate pesticide |

Organothiophosphate pesticides such as parathion and malathion exhibit structural similarities to amiton through their shared phosphorothioate functionality [16] [21]. These compounds demonstrate the characteristic phosphorus-sulfur double bond that enhances their biological activity compared to standard phosphate esters [19] [22]. However, pesticide compounds typically incorporate aromatic leaving groups or different alkyl substitution patterns that modify their selectivity and potency profiles [16] [21].

The inhibitory potency of amiton toward human acetylcholinesterase has been quantified with a bimolecular inhibition rate constant of 18.9 × 10⁵ M⁻¹ min⁻¹, positioning it within the moderate to high potency range among organophosphorus compounds [18]. This value places amiton between less potent pesticides such as fenamiphos (0.002 × 10⁵ M⁻¹ min⁻¹) and more potent nerve agents such as VX (1150 × 10⁵ M⁻¹ min⁻¹) [18].

Stereochemical Properties

Amiton presents limited stereochemical complexity due to its molecular architecture and the absence of classical chiral centers [30] [32]. The compound does not contain carbon atoms bearing four different substituents, which eliminates the possibility of carbon-based chirality typically observed in organic molecules [30] [31]. However, the presence of a pentavalent phosphorus center raises considerations regarding potential phosphorus-based stereochemistry.

The phosphorus atom in amiton adopts a tetrahedral geometry with four different substituents: two ethoxy groups, one sulfur atom (double-bonded), and one diethylaminoethyl group attached through sulfur [33] [34]. While this configuration theoretically could generate phosphorus-centered chirality, the rapid inversion processes typical of phosphorothioate compounds under physiological conditions generally prevent the isolation of stable enantiomers [33] [34].

The stereochemical behavior of phosphorothioate esters differs significantly from their phosphate analogs due to the presence of sulfur substitution [22] [26]. Research on phosphorothioate ester hydrolysis demonstrates that sulfur substitution affects both the thermodynamics and kinetics of stereochemical processes [22] [26]. Studies indicate that phosphorothioate compounds exhibit different activation parameters compared to phosphate esters, with consistently higher enthalpies of activation observed for phosphorothioate analogs [22] [26].

The absence of optical activity in amiton under standard conditions reflects the compound's overall achiral nature [30] [32]. The molecule lacks planes of symmetry or centers of symmetry that would definitively classify it as achiral, but the absence of stable chiral centers results in no observable rotation of plane-polarized light [30] [32]. This characteristic distinguishes amiton from optically active organophosphorus compounds that contain stable chiral centers and exhibit measurable specific rotation values [31].

Physical State and Appearance

Amiton exists as a liquid under standard ambient conditions [1]. The compound presents as a pale amber colored liquid with characteristic organophosphate properties [2]. This liquid state at room temperature facilitates its handling and analytical characterization, though appropriate safety precautions must be maintained due to the compound's inherent properties.

Melting and Boiling Points

The melting point of Amiton has been reported as less than 25°C, indicating the compound remains in liquid form at typical room temperatures [3] [4]. Multiple boiling point measurements have been documented under various pressure conditions, demonstrating the compound's volatility characteristics:

- Boiling point at 0.2 Torr: 110°C [3] [5]

- Boiling point at 0.01 Torr: 76°C [5]

- Normal boiling point at 760 mmHg: 315.1°C [5]

These pressure-dependent boiling point values follow the expected relationship described by the Clausius-Clapeyron equation, where reduced pressure significantly lowers the boiling temperature [6].

Solubility Parameters

While specific quantitative solubility data for Amiton in various solvents was not extensively documented in the literature reviewed, the compound demonstrates differential behavior in various solvent systems. The thiono-thiol isomerization studies indicate that Amiton exhibits varying stability and reaction kinetics depending on solvent polarity, suggesting significant solvent-solute interactions [7].

Density and Refractive Index

The density of Amiton at 20°C has been measured as 1.044 g/cm³ in the liquid state [3]. This value represents the mass-to-volume ratio under standard conditions and is crucial for accurate volumetric measurements in analytical procedures.

The refractive index of Amiton has been determined to be 1.471 [5]. This optical property reflects the compound's ability to bend light as it passes through the material and serves as an important identification parameter for analytical verification.

Vapor Pressure and Enthalpy of Vaporization

Vapor pressure measurements indicate that Amiton exhibits a vapor pressure of 0.000448 mmHg at 25°C [5]. This relatively low vapor pressure suggests limited volatility at ambient temperatures, which has implications for environmental persistence and detection methodologies.

The enthalpy of vaporization for Amiton has been calculated as 55.63 kJ/mol [5]. This thermodynamic property represents the energy required to convert the liquid phase to vapor phase at constant temperature and pressure, providing insight into the intermolecular forces within the compound.

Stability and Reactivity Characteristics

Amiton demonstrates notable stability under standard storage conditions but exhibits specific reactivity patterns under certain environmental conditions. The compound shows no rapid reaction with air or water under normal circumstances [1]. However, when subjected to elevated temperatures, Amiton can undergo thermal decomposition, potentially releasing toxic fumes containing oxides of nitrogen, phosphorus, and sulfur [1].

The stability profile indicates that Amiton is susceptible to formation of highly toxic and flammable phosphine gas in the presence of strong reducing agents such as hydrides. Partial oxidation by oxidizing agents may result in the release of toxic phosphorus oxides [1].

Thiono-Thiol Isomerization Dynamics

Mechanism of Thiono-Thiol Rearrangement

The thiono-thiol isomerization of Amiton represents a complex molecular rearrangement that has been the subject of extensive investigation [7]. Several mechanistic pathways have been proposed in the literature:

An ionic process involving contacting ion pairs, which may occur through either intermolecular or intramolecular pathways. This mechanism suggests the formation of charged intermediates during the rearrangement process.

A cyclic intramolecular process involving the formation of a four-membered ring transition state. This pathway would involve the temporary formation of a strained cyclic intermediate.

A novel mechanism proposed by Kuntsivich and colleagues involving the exchange of positions between the Cα and Cβ atoms through a five-membered ring transition state [7].

Despite extensive research, the exact nature of this rearrangement remains incompletely understood, highlighting the complexity of the molecular dynamics involved in this transformation.

Kinetics of Isomerization

Comprehensive kinetic studies have revealed that the thiono-thiol isomerization of Amiton follows first-order reaction kinetics for the decay of the thiono educt [7]. This finding represents a significant advancement in understanding the temporal dynamics of the isomerization process.

The reaction rate constant demonstrates independence from initial concentration, confirming the first-order nature of the decay process. However, the formation of the thiol product exhibits different kinetic behavior, initially following a linear relationship over time before becoming strongly concentration-dependent, suggesting a pseudo or broken reaction order for product formation.

The half-life of the thiono educt varies dramatically depending on reaction conditions, ranging from minutes to several days under otherwise unchanged conditions [7]. This variability underscores the sensitive dependence of the reaction on environmental factors.

Arrhenius parameters have been determined for the isomerization process, including activation energy, Gibbs free energy of activation, enthalpy of activation, and entropy of activation. These thermodynamic parameters provide quantitative insight into the energy barriers and molecular organization changes during the isomerization process.

Solvent Effects on Isomerization Rate

The solvent environment exerts profound influence on the thiono-thiol isomerization kinetics of Amiton [7]. The reaction rate demonstrates strong solvent dependence, with the fastest reactions occurring in methanol, a protic polar solvent. Conversely, the slowest reaction rates are observed in acetonitrile, an aprotic solvent of medium polarity.

This solvent dependence pattern suggests that the isomerization mechanism may involve ionic intermediates or transition states that are stabilized by hydrogen bonding interactions available in protic solvents. The enhanced reaction rate in polar protic media supports the hypothesis that the mechanism possesses ionic character.

The activation energy for the isomerization process varies systematically with solvent properties. In compounds bearing diisopropylaminoethyl substituents, the activation energy decreases when moving from protic to aprotic media, while compounds with diethylaminoethyl groups show the opposite trend. This differential behavior indicates that subtle structural modifications can dramatically alter the solvent-dependent reaction mechanism.

The entropy changes associated with the isomerization also demonstrate marked solvent dependence. For diisopropylaminoethyl derivatives, the entropy of activation approximately doubles in acetonitrile and acetone compared to methanol, while diethylaminoethyl compounds exhibit the opposite pattern. These entropy variations reflect differences in the degree of molecular organization in the transition state across different solvent environments.

The comprehensive analysis of solvent effects reveals that the thiono-thiol isomerization of Amiton is a complex process governed by multiple factors including solvent polarity, hydrogen bonding capacity, and specific solute-solvent interactions. Understanding these relationships is crucial for predicting the behavior of Amiton under various environmental conditions and for developing appropriate analytical methodologies for detection and quantification.

Physical Description

Colorless liquid; [HSDB]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

110 °C at 0.2 mm Hg

Bp: 76 °C at 0.01 mm Hg

Heavy Atom Count

Melting Point

UNII

Related CAS

Mechanism of Action

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

Associated Chemicals

Wikipedia

Methods of Manufacturing

General Manufacturing Information

Discontinued 1968 by Imperial Chemical Industries, Ltd

Dates

Gas chromatographic-mass spectrometric characterisation of amiton and the recovery of amiton from concrete, paint, rubber and soil matrices

Veronica T Borrett, Tiang-Hong Gan, Barry R Lakeland, D Ralph Leslie, Robert J Mathews, Eric R Mattsson, Stuart Riddell, Vince TantaroPMID: 12899304 DOI: 10.1016/s0021-9673(03)00774-x

Abstract

Amiton [O,O-diethyl S-[2-(diethylamino)ethyl] phosphorothiolate], is an organophosphorus chemical included in Schedule 2 of the Chemical Weapons Convention (CWC). Verification provisions under the CWC rely on the existence of a database of analytical information for scheduled chemicals and related compounds. Little analytical information is available for amiton. In this study, gas chromatography-mass spectrometry (GC-MS) characterisation of amiton and its typical impurities (including by-products and degradation products), supported by selective GC detection and 31P NMR data, was undertaken. Twenty-one compounds, including a by-product unique to amiton from an industrial source, were identified. Involatile degradation products of amiton were derivatised to enable their identification by GC-MS. The recovery of amiton from matrices that may be expected in an inspection scenario (i.e. concrete, paint, rubber and soil) was also examined. Paint and concrete matrices were the most useful matrices for the detection of amiton, and its by-products and degradation products. Amiton was readily detected in these matrices after 28 days.Oxidative biodegradation of phosphorothiolates by fungal laccase

G Amitai, R Adani, G Sod-Moriah, I Rabinovitz, A Vincze, H Leader, B Chefetz, L Leibovitz-Persky, D Friesem, Y HadarPMID: 9827544 DOI: 10.1016/s0014-5793(98)01300-3

Abstract

Organophosphorus (OP) insecticides and nerve agents that contain P-S bond are relatively more resistant to enzymatic hydrolysis. Purified phenol oxidase (laccase) from the white rot fungus Pleurotus ostreatus (Po) together with the mediator 2,2'-azinobis(3-ethylbenzthiazoline-6-sulfonate) (ABTS) displayed complete and rapid oxidative degradation of the nerve agents VX and Russian VX (RVX) and the insecticide analog diisopropyl-Amiton with specific activity: k(sp) = 2200, 667 and 1833 nmol min(-1) mg(-1), respectively (pH 7.4, 37 degrees C). A molar ratio of 1:20 for OP/ABTS and 0.05 M phosphate at pH 7.4 provided the highest degradation rate of VX and RVX. The thermostable laccase purified from the fungus Chaetomium thermophilium (Ct) in the presence of ABTS caused a 52-fold slower degradation of VX with k(sp) = 42 nmol min(-1) mg(-1). The enzymatic biodegradation products were identified by 31P-NMR and GC/MS analysis.In vivo modulation of the number of muscarinic receptors in rat brain by cholinergic ligands

J Ben-Barak, H Gazit, I Silman, Y DudaiPMID: 7318895 DOI: 10.1016/0014-2999(81)90325-3

Abstract

Administration of the muscarinic agonist oxotremorine led to a decrease in the number of muscarinic receptors, as determined by specific binding of [3H]quinuclidinyl benzilate ([3H]QNB), in several rat brain regions both during development and at maturity. In contrast, administration of the muscarinic antagonist scopolamine led to an increase in the number of [3H]QNB-binding sites in various brain regions. Scopolamine also prevented the decrease in the number of [3H]QNB-binding sites induced by administration of an organophosphorus drug. The results are compatible with the hypothesis that the number of brain muscarinic receptors, or at least of a sub-class of them, is regulated by their transmitter.Prevention of phospholine-induced myopathy with d-tubocurarine, atropine sulfate, diazepam, and creatine phosphate

M E Clinton, W D DettbarnPMID: 3599088 DOI: 10.1080/15287398709531033